doi:10.14272/JEXRILTUQBARTM-UHFFFAOYSA-N

Description

Such compounds often exhibit unique electronic properties due to electron-withdrawing groups like trifluoromethyl (-CF₃) or electron-donating groups like methoxy (-OCH₃), influencing reactivity and biological activity .

Properties

IUPAC Name |

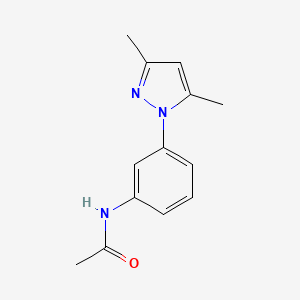

N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-7-10(2)16(15-9)13-6-4-5-12(8-13)14-11(3)17/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRILTUQBARTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares JEXRILTUQBARTM-UHFFFAOYSA-N with structurally related compounds, focusing on molecular properties, synthesis, and applications. Data is synthesized from analogous compounds in the evidence to illustrate trends.

Key Findings:

Structural Influence on Reactivity :

- Trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce solubility in aqueous media compared to methoxy or amide groups .

- Piperazine derivatives (e.g., ) exhibit improved BBB permeability due to their small size and polarity, making them candidates for CNS drugs .

Synthetic Efficiency :

- High-yield reactions (e.g., 97% in ) often employ coupling agents like HATU or TFA, whereas lower yields (30–69% in ) correlate with multi-step purifications .

Applications :

- Pyridine-based amines (e.g., ) are prevalent in agrochemicals, while amides (e.g., ) and piperazines (e.g., ) dominate pharmaceutical research due to their tunable pharmacokinetics .

Research Trends and Challenges

Data Gaps: Limited spectral data (e.g., NMR, MS) for JEXRILTUQBARTM-UHFFFAOYSA-N hinders precise structural validation. Future studies should prioritize full spectroscopic characterization . Toxicity profiles remain underexplored for many analogs, necessitating in vitro assays (e.g., IC₅₀ for CYP inhibition) .

Computational Insights :

- Substructure analysis (as in ) could identify conserved motifs in toxic or bioactive analogs, guiding safer design .

Regulatory Considerations :

- Compliance with evolving chemical regulations (e.g., REACH) requires systematic reporting of hazards, as highlighted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.